Cas no 71181-76-5 (pentakis(2,2,2-trifluoroethoxy)-lambda~5~-phosphane)
71181-76-5 structure
Product Name:pentakis(2,2,2-trifluoroethoxy)-lambda~5~-phosphane
CAS-nummer:71181-76-5
MF:C10H10F15O5P
MW:526.133217334747
CID:1749199
PubChem ID:51258
Update Time:2025-04-21
pentakis(2,2,2-trifluoroethoxy)-lambda~5~-phosphane Chemische en fysische eigenschappen
Naam en identificatie
-
- pentakis(2,2,2-trifluoroethoxy)-lambda~5~-phosphane
- PENTAKIS(2,2,2-TRIFLUOROETHOXY)PHOSPHORANE
- pentakis(2,2,2-trifluoroethoxy)-λ<sup>5</sup>-phosphane
- 71181-76-5
- DTXSID30221382
- LNTDEXNRZSKTTO-UHFFFAOYSA-N
- SCHEMBL21906299
-
- Inchi: 1S/C10H10F15O5P/c11-6(12,13)1-26-31(27-2-7(14,15)16,28-3-8(17,18)19,29-4-9(20,21)22)30-5-10(23,24)25/h1-5H2
- InChI-sleutel: LNTDEXNRZSKTTO-UHFFFAOYSA-N
- LACHT: P(OCC(F)(F)F)(OCC(F)(F)F)(OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F
Berekende eigenschappen
- Exacte massa: 526.0026
- Monoisotopische massa: 526.003
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 20
- Zware atoomtelling: 31
- Aantal draaibare bindingen: 10
- Complexiteit: 441
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 46.2A^2
- XLogP3: 5.8
Experimentele eigenschappen
- Kookpunt: °Cat760mmHg
- Vlampunt: °C
- PSA: 46.15
- LogboekP: 6.00920
pentakis(2,2,2-trifluoroethoxy)-lambda~5~-phosphane Gerelateerde literatuur
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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